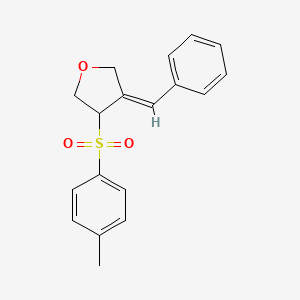

(E)-3-Benzylidene-4-tosyltetrahydrofuran

CAS No.:

Cat. No.: VC17291932

Molecular Formula: C18H18O3S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18O3S |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | (3E)-3-benzylidene-4-(4-methylphenyl)sulfonyloxolane |

| Standard InChI | InChI=1S/C18H18O3S/c1-14-7-9-17(10-8-14)22(19,20)18-13-21-12-16(18)11-15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3/b16-11+ |

| Standard InChI Key | OVVAPWRAECLDDO-LFIBNONCSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)C\2COC/C2=C\C3=CC=CC=C3 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2COCC2=CC3=CC=CC=C3 |

Introduction

Synthesis and Optimization Strategies

Classical Synthetic Routes

The synthesis of (E)-3-Benzylidene-4-tosyltetrahydrofuran typically involves condensation reactions between aldehydes or ketones and nucleophilic partners. Acid- or base-catalyzed methods are commonly employed, with the tosyl group introduced via sulfonation reactions. For example, reacting 4-hydroxy tetrahydrofuran derivatives with p-toluenesulfonyl chloride under basic conditions yields the tosylated intermediate, which subsequently undergoes benzylidene incorporation through aldol-like condensation.

Photochemical Advancements

Recent advancements leverage photochemical activation for efficient synthesis. A study demonstrated that N-tosylhydrazones, when irradiated with 390 nm light in the presence of potassium tert-butoxide (KOtBu) and methanol, undergo borylation to form benzyl boronates . While this method was applied to hydrazones, analogous conditions could be adapted for (E)-3-Benzylidene-4-tosyltetrahydrofuran synthesis, given the structural similarity of the tosyl group. Key optimized parameters include:

Table 1: Reaction Conditions for Photochemical Borylation

Structural and Spectroscopic Characterization

Molecular Architecture

The compound’s molecular formula is inferred as C₁₈H₁₈O₃S, derived from the tetrahydrofuran backbone (C₄H₇O), benzylidene (C₇H₅), and tosyl (C₇H₇SO₂) groups. X-ray crystallography of related compounds, such as (E)-3-Benzylidenedihydrofuran-2(3H)-one (PubChem CID: 914711), reveals a planar benzylidene moiety conjugated with the lactone ring, suggesting similar geometry for the target molecule .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of tosyl), ~1600 cm⁻¹ (C=C aromatic), and ~1150 cm⁻¹ (S=O) confirm functional groups.

-

Nuclear Magnetic Resonance (NMR):

Reactivity and Mechanistic Insights

Electrophilic and Nucleophilic Pathways

The tosyl group acts as a strong electron-withdrawing group, activating the tetrahydrofuran ring toward nucleophilic attack. Conversely, the benzylidene moiety participates in electrophilic additions and cycloadditions. For instance, in Diels-Alder reactions, the benzylidene double bond serves as a dienophile, enabling access to polycyclic structures.

Photochemical Transformations

Under UV light, the compound may undergo [2+2] cycloadditions or isomerization. A study on N-tosylhydrazones demonstrated that light-induced radical pathways facilitate C–B bond formation, a mechanism potentially applicable to (E)-3-Benzylidene-4-tosyltetrahydrofuran .

Proposed Mechanism for Photoinduced Reactions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume